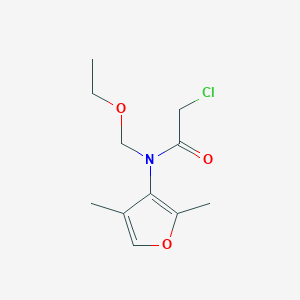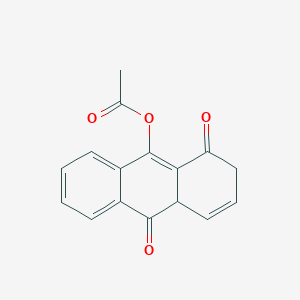
5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethenyl group and three phenyl groups attached to a dihydropyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in high purity and yield . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: In chemistry, 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound and its derivatives have shown promise in biological and medicinal research. They exhibit various pharmacological activities, including monoamine oxidase inhibition, which is relevant for the treatment of neurological disorders .
Industry: In the industrial sector, this compound derivatives are used as intermediates in the synthesis of dyes, pigments, and other specialty chemicals. Their fluorescence properties make them valuable in the development of optical materials and sensors .
Mechanism of Action
The mechanism of action of 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on monoamine oxidase is attributed to the reversible binding of the compound to the enzyme’s active site, preventing the breakdown of neurotransmitters . This interaction is influenced by the electronic and steric properties of the phenyl groups attached to the pyrazole ring.
Comparison with Similar Compounds
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 1,5-Diphenyl-4,5-dihydro-1H-pyrazole
- 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Comparison: Compared to these similar compounds, 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications.
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules with potential applications in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its promising pharmacological activities further highlight its importance in scientific research.
Properties
CAS No. |
87995-96-8 |
|---|---|
Molecular Formula |
C23H20N2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-ethenyl-1,3,5-triphenyl-4H-pyrazole |
InChI |
InChI=1S/C23H20N2/c1-2-23(20-14-8-4-9-15-20)18-22(19-12-6-3-7-13-19)24-25(23)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI Key |
MYZFSGGWOXCXHK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
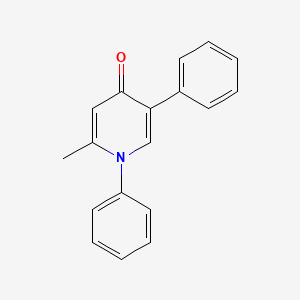
![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
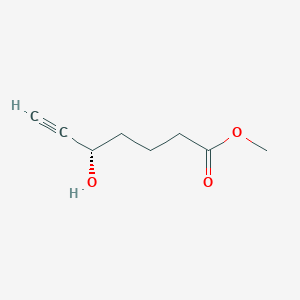
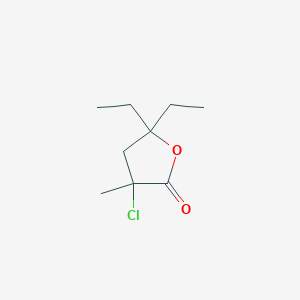

![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)
![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

